molecular formula C18H20N2O3S B2892215 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946226-07-9

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2892215
M. Wt: 344.43
InChI Key: COKLOQMVZHVUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 has been shown to inhibit the activity of RAC1, a small GTPase protein that plays a crucial role in the regulation of various cellular processes such as cell migration, proliferation, and survival.

Scientific Research Applications

Electrophysiological Activity

Research has identified derivatives of N-substituted benzamides, including structures similar to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, as potential selective class III agents for cardiac electrophysiological activity. These compounds exhibited potency comparable to known selective class III agents in vitro, suggesting their viability for further investigation in cardiac arrhythmia treatments (Morgan et al., 1990).

Antiproliferative Activity

Studies have developed a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibiting potent histone deacetylase (HDAC) inhibitory activity. Compounds in this series have shown significant cytotoxicity against PC-3 cells, a model for prostate cancer. This indicates their potential as leads for developing novel prostate cancer inhibitors (Liu et al., 2015).

Carbonic Anhydrase Inhibition

Aromatic sulfonamide inhibitors of carbonic anhydrases have been identified, exhibiting nanomolar inhibitory concentration ranges against multiple isoenzymes. These inhibitors, related in structure to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, display diverse activities, offering insights into designing targeted therapies for conditions like glaucoma, epilepsy, and cancer (Supuran et al., 2013).

Enzyme Inhibition for Antidementia Agents

Derivatives of N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, which share functional similarities with N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These studies suggest their potential as potent inhibitors and candidates for antidementia agent development (Sugimoto et al., 1990).

Synthesis Methodologies

Advancements in synthesis methods for tetrahydroquinolines and related compounds offer pathways to create derivatives of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide efficiently. These methodologies facilitate the exploration of their biological activities and therapeutic potentials (Toda et al., 1999).

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-24(22,23)20-12-6-9-14-10-11-16(13-17(14)20)19-18(21)15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKLOQMVZHVUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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